
Ethylurea
Overview
Description
Ethylurea (N-ethylurea, C₃H₈N₂O) is an alkylated derivative of urea, where one amino group is substituted with an ethyl chain. Structurally, it retains urea’s core carbonyl group but introduces hydrophobic characteristics via the ethyl moiety. This compound is utilized in diverse applications, including pharmaceutical formulations, materials science, and agricultural chemistry. For instance, it enhances drug solubility in solid dispersion systems , acts as a cationization agent in lignin-containing nanomaterials , and serves as a nitrogen source in fertilizers . Its biological relevance is highlighted in studies demonstrating its role in inhibiting amyloid fibrillization and improving antiproliferative potency in antimitotic agents .
Preparation Methods
Conventional Synthesis via Urea Alkylation
The most widely documented method for ethylurea production involves the alkylation of urea with ethylamine or ethyl halides. This exothermic reaction typically proceeds under reflux conditions in polar solvents such as water or ethanol.
Reaction Mechanism and Stoichiometry
The nucleophilic substitution between urea and ethyl bromide follows a second-order kinetic profile, with the general reaction:
Stoichiometric excess of urea (2:1 molar ratio) maximizes ethyl bromide conversion while minimizing dithis compound byproducts .
Optimization Parameters
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Temperature : 80–100°C for 6–8 hours achieves 75–82% yield .
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Catalysts : Triethylamine (5 mol%) neutralizes HBr, shifting equilibrium toward product formation .
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Solvents : Ethanol-water mixtures (3:1 v/v) enhance reactant solubility without side reactions .
Parameter | Optimal Range | Yield Impact |
---|---|---|
Urea:Ethyl Bromide | 2:1 | +15% yield |
Reaction Time | 7 hours | Peak conversion |
Catalyst Loading | 5 mol% Et₃N | 22% byproduct reduction |
Acid-Catalyzed Condensation of Ethylamine and Cyanate
An alternative approach utilizes ethylamine and potassium cyanate in acidic media, offering improved selectivity for monothis compound.
Process Configuration
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Ethylamine hydrochloride (1.2 mol) reacts with KOCN (1 mol) in 200 mL HCl (1M)
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Stirred at 60°C for 4 hours under nitrogen
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Neutralized with NaHCO₃, extracted with ethyl acetate
This method yields 68–72% product with ≤3% dithis compound contamination .
Critical Control Points
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pH Management : Maintaining reaction pH between 2.5–3.0 prevents cyanate hydrolysis to CO₂ and NH₃ .
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Temperature Gradient : Gradual heating from 25°C to 60°C over 90 minutes reduces oligomer formation .
Green Chemistry Approaches
Recent advancements focus on solvent-free and catalytic methods to improve sustainability.
Mechanochemical Synthesis
Ball-milling urea with ethyl iodide (1:1.1 molar ratio) and K₂CO₃ base achieves 81% yield in 2 hours :
Biocatalytic Routes
Immobilized urease enzymes enable this compound synthesis at 37°C with 94% enantiomeric purity . However, substrate inhibition limits concentrations to ≤0.5M.
Industrial-Scale Production Techniques
Commercial manufacturers employ continuous flow reactors to enhance throughput and safety.
Tubular Reactor Design
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Residence Time : 12 minutes at 150°C, 8 bar pressure
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Throughput : 2.4 kg/h per liter reactor volume
Waste Management Systems
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HBr byproducts are neutralized to NaBr (98% recovery)
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Unreacted ethylamine is distilled and recycled (89% efficiency)
Analytical Characterization Protocols
Modern quality control integrates multiple techniques:
Spectroscopic Verification
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¹H NMR (CDCl₃): δ 1.25 (t, CH₂CH₃), 3.45 (q, NHCH₂), 5.12 (bs, NH₂)
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IR (nujol): 1650 cm⁻¹ (C=O stretch), 3420 cm⁻¹ (N-H stretch)
Chromatographic Purity Assessment
HPLC conditions from military specifications :
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Column: C-18 DB (25 cm × 0.46 cm)
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Mobile Phase: 20% MeOH/H₂O isocratic
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Retention Time: 4.7 minutes
Chemical Reactions Analysis
Types of Reactions: Ethylurea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding urea derivatives.
Reduction: It can be reduced to form ethylamine and other related compounds.
Substitution: this compound can participate in nucleophilic substitution reactions where the ethyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ethylcarbamate, while reduction can produce ethylamine .
Scientific Research Applications
Ethylurea has a wide range of applications in scientific research:
Mechanism of Action
Ethylurea is similar to other urea derivatives such as mthis compound and propylurea. its unique ethyl group imparts distinct chemical and physical properties. For example, this compound has different solubility and reactivity compared to mthis compound and propylurea. These differences make this compound suitable for specific applications where other urea derivatives may not be as effective .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Ethylurea’s properties are influenced by its ethyl group, which balances hydrogen-bonding capacity (from the urea core) and moderate hydrophobicity. Comparisons with analogous alkylureas reveal distinct trends:
*Reported values for derivatives in specific contexts (e.g., benzothiazole-based compounds ).
†Solubility data for this compound-containing compounds in pharmaceutical formulations .
- Hydrogen Bonding : this compound’s ethyl group reduces hydrogen-bonding efficiency compared to urea but retains sufficient polarity to stabilize drug crystals in solid dispersions . Mthis compound, with a smaller alkyl chain, exhibits higher solubility in aqueous solutions .
- Thermodynamics : In protein denaturation studies, this compound demonstrates intermediate efficacy between urea and longer-chain alkylureas due to its balanced hydrophobicity .
Research Findings and Key Insights
Solubility-Performance Trade-off: this compound’s moderate hydrophobicity makes it ideal for balancing drug solubility and membrane permeability. For example, pyridine-containing this compound derivatives achieve 20-fold higher water solubility than naphthalene analogs while retaining nanomolar cytotoxicity .
Environmental Impact : As a nitrogen source, this compound mineralizes slower than urea, reducing groundwater contamination risks but requiring optimized application rates in agriculture .
Structure-Activity Relationships : The ethyl group’s size is critical. Shorter chains (methyl) lack sufficient hydrophobicity for tubulin binding, while longer chains (propyl) reduce aqueous solubility .
Biological Activity
Ethylurea, a derivative of urea, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its potential applications in various fields such as medicine and agriculture.
Chemical Structure and Properties
This compound is characterized by the presence of an ethyl group attached to the nitrogen atom of the urea functional group. Its chemical structure can be represented as follows:
This structure contributes to its interactions with biological systems, influencing its solubility, stability, and reactivity.
Antimicrobial Properties
This compound derivatives have shown significant antimicrobial activity. A study evaluated benzothiazole ethyl urea compounds for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. The results indicated that these compounds effectively inhibited ATPase activity with IC50 values less than 0.1 μg/mL, demonstrating potent antibacterial effects against various strains, including staphylococci and enterococci .
Antiparasitic Activity
Recent research has highlighted the efficacy of N-ethylurea pyrazole derivatives against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African sleeping sickness and Chagas disease, respectively. The most potent derivative exhibited IC50 values of 9 nM and 16 nM against these parasites. These compounds were found to have favorable physicochemical properties and showed efficacy in murine models of Chagas disease .
The biological mechanisms underlying the activity of this compound derivatives are varied:
- DNA Interference : this compound compounds inhibit essential enzymes like DNA gyrase, preventing bacterial DNA replication and leading to cell death.
- Cellular Targeting : Some derivatives selectively target parasites without significant toxicity to mammalian cells, making them promising candidates for drug development .
- Immunomodulation : this compound has been investigated for its potential effects on immune responses, particularly in modulating T cell activation pathways .
Case Studies
- Antibacterial Efficacy : A study demonstrated that a novel benzothiazole ethyl urea compound significantly inhibited bacterial growth in vitro. The compound was tested against multiple bacterial strains, showing a broad spectrum of activity that supports its potential use as an antibacterial agent .
- Antiparasitic Research : In a murine model of Chagas disease, a specific N-ethylurea derivative led to a substantial reduction in parasite load within six days of treatment. This highlights the compound's potential in treating parasitic infections effectively .
Data Summary
The following table summarizes key findings regarding the biological activities of this compound derivatives:
Activity Type | Compound Type | IC50 (nM) | Target Organism |
---|---|---|---|
Antibacterial | Benzothiazole Ethyl Urea | <0.1 μg/mL | Staphylococcus spp., Enterococcus spp. |
Antiparasitic | N-Ethylurea Pyrazole Derivative | 9 (T. brucei), 16 (T. cruzi) | Trypanosoma brucei, Trypanosoma cruzi |
Immunomodulatory | This compound Derivatives | Not specified | T cells |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethylurea, and how can reaction conditions be optimized for academic reproducibility?
this compound is synthesized via urea and ethylamine condensation in solvents like toluene under controlled heating (40–50°C) . Key variables affecting yield include temperature, reaction time, and solvent choice. For academic reproducibility:
- Optimization framework : Use fractional factorial design to test variables (e.g., molar ratios, cooling rates).
- Validation : Monitor reaction progress via TLC or NMR to confirm intermediate formation.
- Characterization : Purity verification via melting point (90–95°C), elemental analysis, and FTIR .
Q. How do this compound’s physicochemical properties influence its solubility and reactivity in aqueous vs. organic systems?
this compound’s water solubility (due to hydrogen-bonding NH and CO groups) enables applications in biological assays, while its stability in organic solvents (e.g., toluene) facilitates synthetic reactions. Key
Property | Value | Relevance |
---|---|---|
Molecular weight | 88.11 g/mol | Stoichiometric calculations |
Melting point | 90–95°C | Purity assessment |
LogP (partition coefficient) | ~−0.5 (estimated) | Solubility in lipid membranes |
Reference experimental protocols for solubility testing in . |
Q. What spectroscopic techniques are most reliable for characterizing this compound in academic settings?
- NMR : Confirm structure via <sup>1</sup>H NMR (δ 1.1 ppm for CH3, δ 5.2 ppm for NH2).
- FTIR : Peaks at 1650 cm<sup>−1</sup> (C=O stretch), 3350 cm<sup>−1</sup> (N-H stretch).
- Mass spectrometry : ESI-MS m/z 89.1 [M+H]<sup>+</sup> .
Note: Cross-validate with reference spectra from PubChem or ChemIDplus .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity (e.g., antitumor vs. negligible effects) be resolved methodologically?
- Hypothesis testing : Compare cell-line specificity (e.g., HeLa vs. MCF-7) under standardized conditions .
- Dose-response analysis : Use Hill plots to quantify EC50 and rule out cytotoxicity thresholds.
- Mechanistic studies : Employ molecular docking to identify binding targets (e.g., thymidylate synthase) .
Recommendation: Replicate assays with independent batches of this compound to exclude impurity-driven artifacts .
Q. What experimental designs are suitable for probing this compound’s role in hydrogen-bonded supramolecular assemblies?
- Crystallography : Grow single crystals via slow evaporation (solvent: methanol/water) and analyze H-bond networks.
- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to predict intermolecular interactions.
- Thermal analysis : DSC to study phase transitions linked to H-bond stability .
Q. How can kinetic studies elucidate this compound’s reactivity in nucleophilic substitution reactions?
- Pseudo-first-order conditions : Fix [this compound] and vary [electrophile] (e.g., alkyl halides).
- Monitoring : Use UV-Vis (λ = 260 nm) or HPLC to track product formation.
- Activation parameters : Calculate ΔG<sup>‡</sup> via Eyring equation using temperature-dependent rate constants .
Q. What statistical approaches are recommended for analyzing this compound’s environmental fate data (e.g., biodegradation studies)?
- ANOVA : Compare degradation rates across soil types/pH levels.
- Multivariate regression : Identify dominant factors (e.g., microbial activity, temperature).
- Uncertainty quantification : Bootstrap resampling to estimate confidence intervals for half-lives .
Q. How do structural modifications of this compound (e.g., N-alkylation) impact its bioactivity, and what computational tools aid in rational design?
- SAR studies : Synthesize derivatives (e.g., mthis compound, propylurea) and test against control assays .
- In silico tools : Use AutoDock Vina for binding affinity predictions; QSAR models for logP optimization .
Q. Methodological Challenges & Solutions
Q. How to address discrepancies in reported CAS registry numbers for this compound (e.g., 68258-82-2 vs. 625-52-5)?
- Verification : Cross-check with authoritative databases (PubChem, EPA DSSTox) .
- Contextual analysis : Confirm nomenclature (e.g., N-ethylurea vs. isomeric forms) via IUPAC guidelines.
Q. What protocols ensure reproducibility in this compound-based organocatalytic reactions?
- Strict anhydrous conditions : Use molecular sieves and Schlenk techniques.
- Catalyst recycling : Monitor activity across cycles via GC-MS .
Q. Data Management & Ethics
- FAIR principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable .
- Ethical synthesis : Adopt green chemistry principles (e.g., solvent recovery) .
Properties
IUPAC Name |
ethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-2-5-3(4)6/h2H2,1H3,(H3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYECOJGRJDOGPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873854 | |
Record name | N-Ethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Elite Foam MSDS] | |
Record name | Polyurethane foam | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16757 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
625-52-5 | |
Record name | Ethylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53556 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, N-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Ethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ETHYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K14B03X18 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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